

Introduction: The Significance of 5,6-Dichloropyridin-3-ol

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Compound of Interest

Compound Name: 5,6-Dichloropyridin-3-ol

Cat. No.: B012076

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Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials. **5,6-Dichloropyridin-3-ol**, an under-explored member of this family, presents a unique combination of functional groups: a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and two chlorine atoms, which modulate the electronic landscape of the pyridine ring through their electron-withdrawing effects.

Theoretical studies provide a powerful, non-destructive means to elucidate the intrinsic properties of such molecules before undertaking extensive experimental synthesis and characterization.[1] Computational analysis allows for the prediction of molecular geometry, electronic structure, and spectroscopic signatures, offering critical insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This guide details the application of Density Functional Theory (DFT) to build a comprehensive theoretical profile of **5,6-Dichloropyridin-3-ol**.

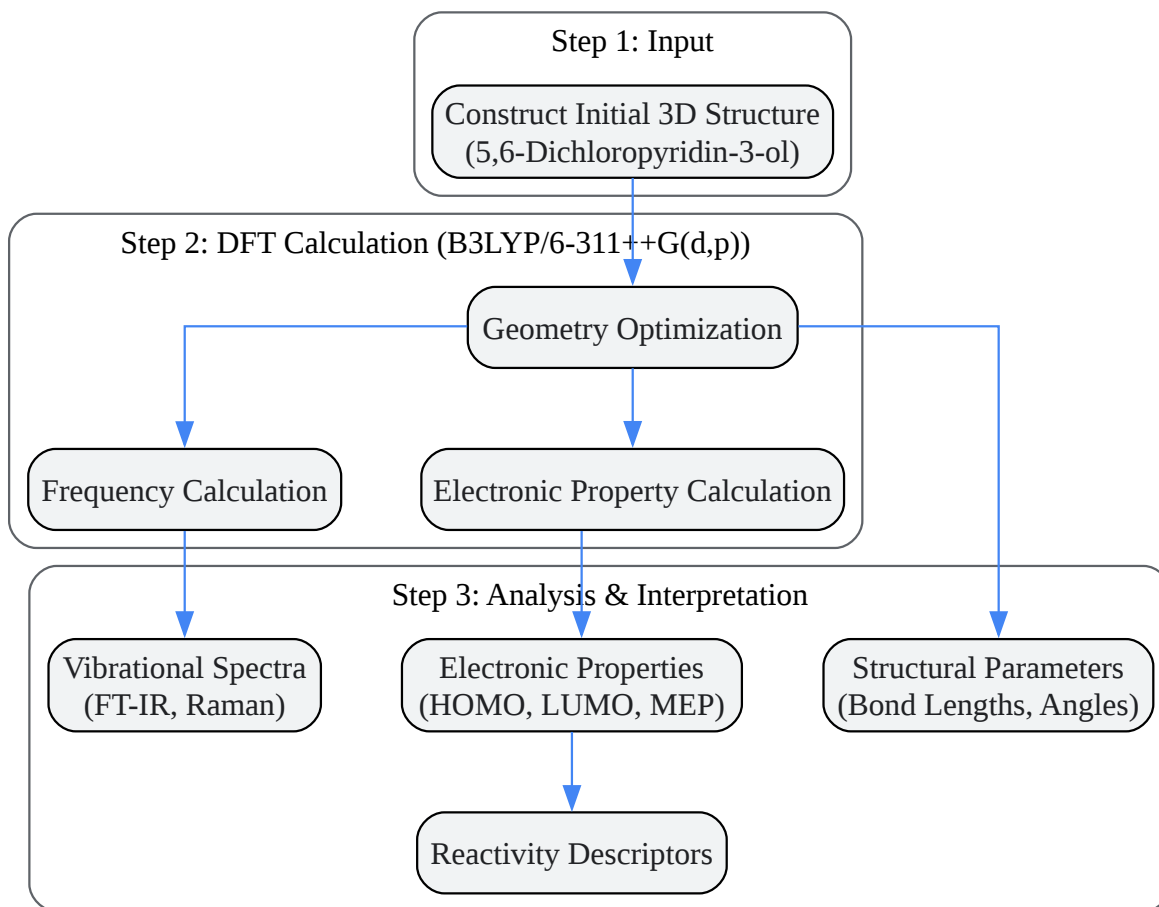
The Computational Workflow: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. Density Functional Theory (DFT) has proven to be a highly effective method for balancing computational cost and accuracy in the study of organic molecules.[2][3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for these systems and is used in

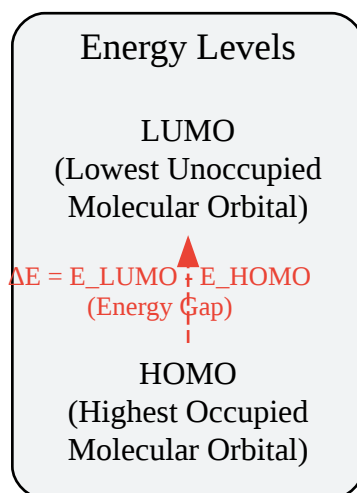
conjunction with a Pople-style basis set, such as 6-311++G(d,p), to ensure a robust description of the electronic structure.[4][5]

Experimental Protocol: Quantum Chemical Calculations

- **Molecular Structure Input:** The initial 3D structure of **5,6-Dichloropyridin-3-ol** is constructed using molecular modeling software (e.g., GaussView).
- **Geometry Optimization:** A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule in the gas phase.
- **Vibrational Frequency Analysis:** Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
- **Spectra Simulation:** The calculated vibrational frequencies and intensities are used to simulate the theoretical FT-IR and Raman spectra.
- **Electronic Property Calculation:** Single-point energy calculations on the optimized geometry are performed to determine electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and to generate the Molecular Electrostatic Potential (MEP) map.[6][7]
- **Data Analysis:** The output data is analyzed to determine structural parameters, assign vibrational modes, and interpret electronic properties and reactivity descriptors.



Energy



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